1-Phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol
CAS No.: 86488-90-6
Cat. No.: VC19291159
Molecular Formula: C19H24OSSi
Molecular Weight: 328.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 86488-90-6 |
|---|---|
| Molecular Formula | C19H24OSSi |
| Molecular Weight | 328.5 g/mol |
| IUPAC Name | 1-phenyl-3-phenylsulfanyl-3-trimethylsilylcyclobutan-1-ol |
| Standard InChI | InChI=1S/C19H24OSSi/c1-22(2,3)19(21-17-12-8-5-9-13-17)14-18(20,15-19)16-10-6-4-7-11-16/h4-13,20H,14-15H2,1-3H3 |
| Standard InChI Key | ODRMZIZAXMEQCX-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(C)C1(CC(C1)(C2=CC=CC=C2)O)SC3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Properties
Core Cyclobutane Framework
The cyclobutane ring introduces significant angle strain due to its 90° bond angles, which deviate from the ideal tetrahedral geometry . This strain enhances reactivity, particularly in ring-opening reactions or functionalization at substituted positions. In 1-phenyl-3-(phenylsulfanyl)-3-(trimethylsilyl)cyclobutan-1-ol, substituents at positions 1 and 3 distribute steric and electronic effects asymmetrically. The hydroxyl group at position 1 participates in hydrogen bonding, while the phenyl group provides aromatic stabilization .
Substituent Interactions
-
Phenylsulfanyl Group: The thioether linkage (C–S–C) introduces polarizability and nucleophilic character at the sulfur atom, enabling participation in redox reactions or coordination with metals .
-
Trimethylsilyl Group: The silicon center stabilizes adjacent carbocations through hyperconjugation and serves as a protective group for alcohols or thiols in multi-step syntheses .
Table 1: Comparative Physical Properties of Cyclobutane Derivatives
*Estimated based on additive contributions from substituents.
Synthetic Pathways and Methodologies
Cyclobutane Ring Construction
The synthesis of strained cyclobutane derivatives often employs [2+2] photocycloadditions or ring-contraction strategies. For example, copper-catalyzed cross-coupling reactions have been used to assemble diaryl-substituted cyclobutanes with high stereoselectivity . In the target compound, the cyclobutane core likely originates from a preformed cyclobutanol intermediate, which is subsequently functionalized at positions 1 and 3.
Sequential Functionalization
-
Hydroxyl and Phenyl Introduction: 1-Phenylcyclobutanol serves as a precursor, synthesized via Grignard addition of phenylmagnesium bromide to cyclobutanone followed by reduction .
-
Sulfur and Silicon Incorporation:
-
Phenylsulfanyl Group: Thiol-ene reactions or nucleophilic substitution with phenylsulfenyl chloride could install the sulfur moiety .
-
Trimethylsilyl Group: Silylation using trimethylsilyl chloride in the presence of a base (e.g., LDA) protects the hydroxyl group while introducing the silicon center .
-
Key Reaction Steps:
-
Formation of 1-phenylcyclobutanol via ketone reduction :
-
Thioether formation using phenylsulfenyl chloride :
-
Silylation with trimethylsilyl chloride :
Reactivity and Functional Transformations
Hydroxyl Group Reactivity
The hydroxyl group undergoes typical alcohol reactions:
-
Dehydration: Acid-catalyzed elimination forms cyclobutene derivatives, though strain may favor alternative pathways .
-
Oxidation: Limited by steric hindrance, but strong oxidants (e.g., CrO₃) could yield cyclobutanone derivatives.
Silicon-Mediated Reactions
The trimethylsilyl group facilitates:
-
Nucleophilic Substitution: Fluoride ions (e.g., TBAF) cleave Si–O bonds, regenerating the alcohol under mild conditions .
-
Cross-Coupling: Palladium-catalyzed reactions with aryl halides enable arylation at the silicon-adjacent carbon .
Sulfur-Based Transformations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume